

# Technical Guide: 5,6-Dimethoxy-1-benzylindazole – Scaffold Synthesis and Structural Characterization

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## Compound of Interest

Compound Name:	1-benzyl-5,6-dimethoxy-1H-indazole
CAS No.:	1513040-86-2
Cat. No.:	B2974217

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## Executive Summary

5,6-dimethoxy-1-benzylindazole (C<sub>16</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>) is a bicyclic heteroaromatic pharmacophore characterized by an indazole core substituted with electron-donating methoxy groups at the 5 and 6 positions and a lipophilic benzyl moiety at the N1 nitrogen. This scaffold serves as a critical bioisostere to 1-benzyl-5,6-dimethoxybenzimidazole and is frequently utilized in medicinal chemistry to modulate solubility, metabolic stability, and target affinity in kinase inhibitors and neuroprotective agents.

This guide provides a rigorous analysis of the chemical structure, molecular weight calculations, synthetic pathways (focusing on N1 vs. N2 regioselectivity), and characterization protocols for researchers in drug discovery.

## Chemical Identity & Physical Properties[1][2][3][4][5]

The precise identification of 5,6-dimethoxy-1-benzylindazole requires differentiation from its N2-isomer and its benzimidazole analogs.

## Table 1: Physicochemical Profile

Property	Data	Notes
IUPAC Name	1-Benzyl-5,6-dimethoxy-1H-indazole	N1-isomer (Thermodynamic product)
CAS Registry Number	1513040-86-2	Specific to the 1-benzyl isomer
Molecular Formula	C <sub>16</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	268.31 g/mol	Monoisotopic Mass: 268.1212
Core Scaffold	1H-Indazole	Bioisostere of Benzimidazole/Indole
Substituents	5,6-Dimethoxy; 1-Benzyl	Electron-rich aromatic system
Calculated LogP	~3.2 - 3.5	Lipophilic due to benzyl group
H-Bond Acceptors	3	N2, 5-OMe, 6-OMe
H-Bond Donors	0	No free NH or OH

## Molecular Weight Calculation Breakdown

The molecular weight is derived from standard atomic weights:

- Carbon (16 × 12.011): 192.176
- Hydrogen (16 × 1.008): 16.128
- Nitrogen (2 × 14.007): 28.014
- Oxygen (2 × 15.999): 31.998
- Total: 268.316 g/mol

## Structural Analysis & Regiochemistry

The synthesis of 1-benzylindazoles involves the alkylation of the parent indazole. A critical challenge in this workflow is controlling regioselectivity between the N1 and N2 positions.

## Regioselectivity Logic

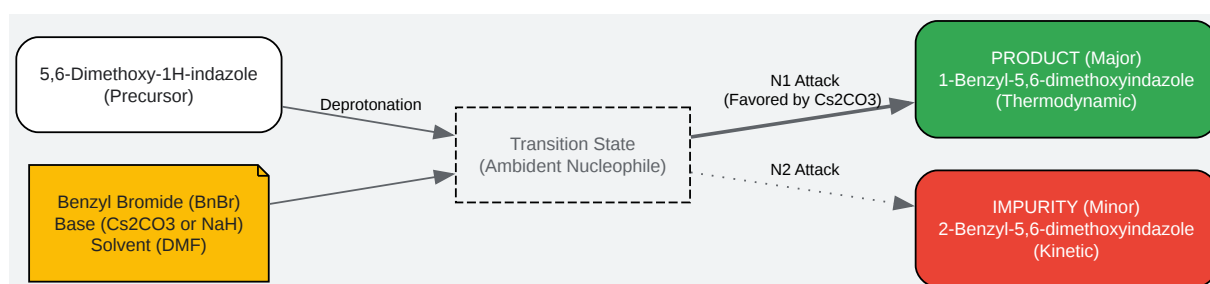
Indazoles exist in a tautomeric equilibrium (

), Alkylation can occur at either nitrogen:

- N1-Alkylation (Target): Generally thermodynamically favored due to the preservation of the benzenoid structure in the fused ring system.
- N2-Alkylation (Impurity): Often the kinetic product, leading to a quinoid-like resonance structure which is less stable.

The electronic effect of the 5,6-dimethoxy groups increases electron density on the ring, potentially enhancing nucleophilicity but also influencing the N1/N2 ratio based on steric hindrance.

## Visualization: Regioselective Synthesis Pathway



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Caption: Figure 1. Regioselective alkylation of 5,6-dimethoxyindazole. N1-benylation is favored under thermodynamic control.

## Experimental Synthesis Protocol

Objective: Synthesize 5,6-dimethoxy-1-benzylindazole with >95% regioselectivity for the N1 isomer.

## Reagents

- Precursor: 5,6-dimethoxy-1H-indazole (1.0 eq)
- Electrophile: Benzyl bromide (1.1 eq)
- Base: Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0 eq) – Preferred for N1 selectivity.
- Solvent: N,N-Dimethylformamide (DMF), anhydrous.

## Step-by-Step Methodology

- Activation: In a flame-dried round-bottom flask, dissolve 5,6-dimethoxy-1H-indazole in anhydrous DMF (0.1 M concentration).
- Deprotonation: Add  $\text{Cs}_2\text{CO}_3$  in a single portion. Stir at room temperature for 30 minutes to generate the indazolyl anion.
- Alkylation: Add benzyl bromide dropwise via syringe to the stirring suspension.
- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
  - Note: The N1 isomer typically has a higher  $R_f$  (less polar) than the N2 isomer on silica gel.
- Work-up: Quench with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purification: Purify via flash column chromatography ( $\text{SiO}_2$ ).
  - Gradient: 0% → 40% EtOAc in Hexanes.
  - Elution Order: The target 1-benzyl isomer usually elutes after the bis-alkylated impurities but before the N2 isomer in many solvent systems (though polarity can vary; confirmation by NOE is mandatory).

## Structural Characterization & Validation

To confirm the structure and distinguish it from the N2-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

### **<sup>1</sup>H NMR Diagnostic Signals (CDCl<sub>3</sub>, 400 MHz)**

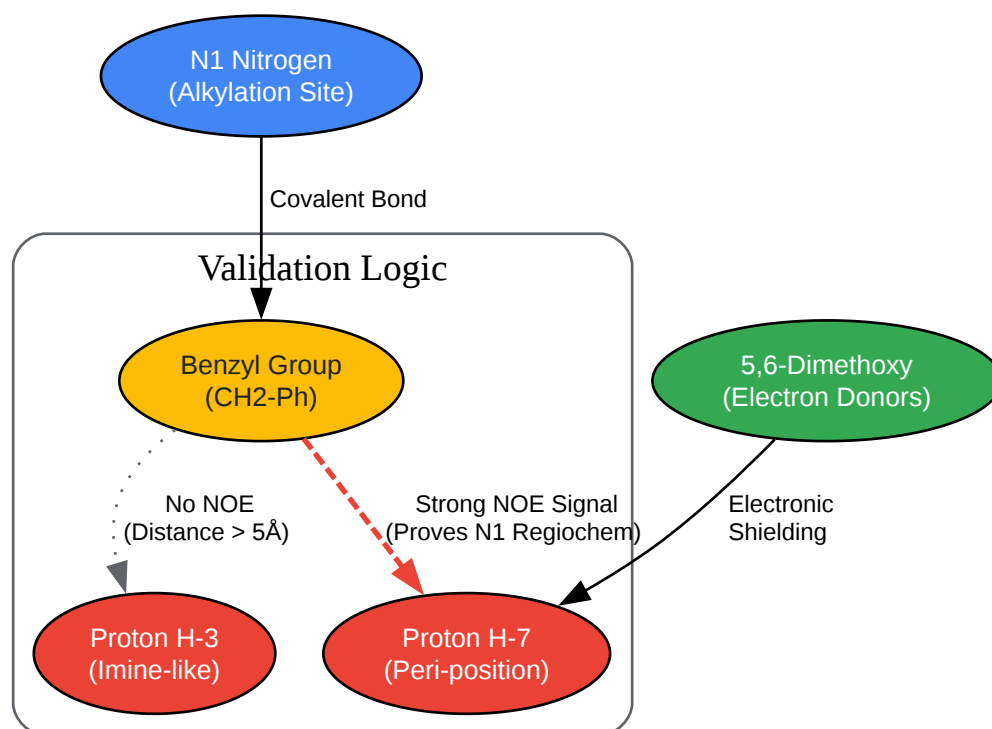
- Benzyl Methylene (-CH<sub>2</sub>-): A sharp singlet typically around 5.45 – 5.55 ppm.
  - Differentiation: In N2-isomers, this peak often shifts slightly downfield or appears as a different pattern if restricted rotation exists.
- Indazole C3-H: A singlet around 7.90 – 8.00 ppm. This proton is diagnostic for the indazole ring system.
- Methoxy Groups: Two singlets around 3.90 – 3.98 ppm (6H total).
- Aromatic Region: Multiplets for the benzyl phenyl ring (7.20–7.40 ppm) and singlets for H-4 and H-7 of the indazole core (approx 6.80 – 7.10 ppm).

### **NOE (Nuclear Overhauser Effect) Validation**

To definitively prove N1-substitution:

- Irradiate the Benzyl -CH<sub>2</sub>- protons.
- Positive NOE: You should observe enhancement of the H-7 proton signal (the proton on the benzene ring of the indazole closest to N1).
- Negative NOE (N2 Isomer): If N2-substituted, irradiation of the benzyl CH<sub>2</sub> would show enhancement of the H-3 proton.

### **Visualization: Structural Logic & NOE Interactions**



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Caption: Figure 2. Structural validation logic. NOE interaction between Benzyl-CH<sub>2</sub> and H-7 confirms N1-alkylation.

## References

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## Sources

- 1. CAS#:25950-45-2 | Ethylene glycol, trimellitic anhydride, methylenedianiline, dimethylterephthalate, tris(2-hydroxyethyl) isocyanurate polymer | Chemsrcc [chemsrc.com]
- 2. CAS#:329690-14-4 | (2Z)-2-([1,1'-biphenyl]-4-yl)imino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide | Chemsrcc [chemsrc.com]
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